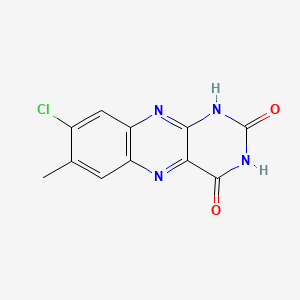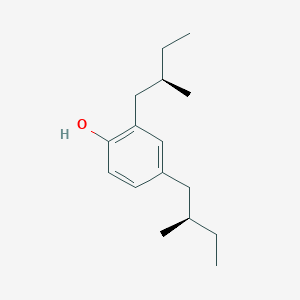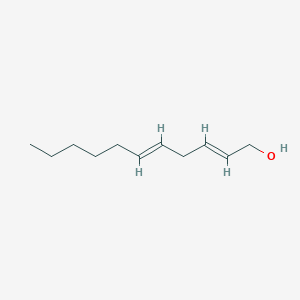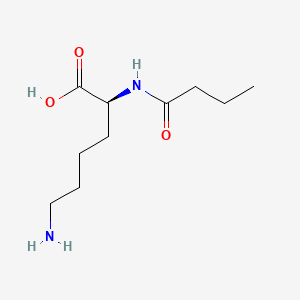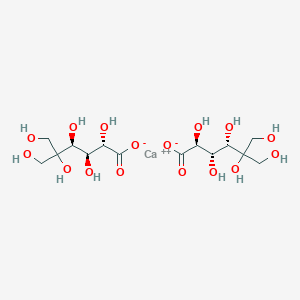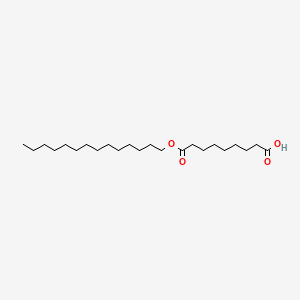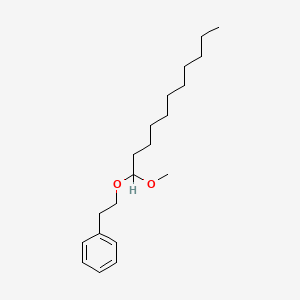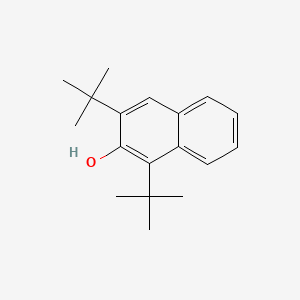
1,3-Bis(1,1-dimethylethyl)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-273-5 is known as 1,3-bis(1,1-dimethylethyl)-2-naphthol. This compound is a derivative of naphthol, characterized by the presence of two tert-butyl groups attached to the naphthalene ring. It is a white crystalline solid with a molecular formula of C18H24O and a molecular weight of 256.38 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,3-bis(1,1-dimethylethyl)-2-naphthol can be synthesized through the alkylation of 2-naphthol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
1,3-bis(1,1-dimethylethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthol derivatives.
科学研究应用
1,3-bis(1,1-dimethylethyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-bis(1,1-dimethylethyl)-2-naphthol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is attributed to the presence of the hydroxyl group on the naphthalene ring, which can easily participate in redox reactions .
相似化合物的比较
Similar Compounds
1,3-Di-tert-butylbenzene: Similar in structure but lacks the hydroxyl group.
2,6-Di-tert-butylphenol: Contains tert-butyl groups and a hydroxyl group but differs in the aromatic ring structure.
2,4-Di-tert-butylphenol: Another phenolic compound with tert-butyl groups.
Uniqueness
1,3-bis(1,1-dimethylethyl)-2-naphthol is unique due to the combination of its naphthalene ring and the presence of two tert-butyl groups, which enhance its stability and lipophilicity.
属性
CAS 编号 |
83898-61-7 |
|---|---|
分子式 |
C18H24O |
分子量 |
256.4 g/mol |
IUPAC 名称 |
1,3-ditert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-17(2,3)14-11-12-9-7-8-10-13(12)15(16(14)19)18(4,5)6/h7-11,19H,1-6H3 |
InChI 键 |
QOXKLMBZSCTWLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)
